(4R)-1-Boc-4-Methyl-D-proline
Overview
Description
(4R)-1-Boc-4-Methyl-D-proline is a derivative of proline, an amino acid that plays a crucial role in the synthesis of proteins. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a methyl group at the 4-position of the proline ring. This compound is often used in peptide synthesis and other organic chemistry applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-1-Boc-4-Methyl-D-proline typically involves the following steps:
Protection of the Amino Group: The amino group of proline is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting proline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Methylation: The 4-position of the proline ring is methylated using a suitable methylating agent, such as methyl iodide (CH3I), under basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated peptide synthesizers. These methods ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4R)-1-Boc-4-Methyl-D-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like trifluoroacetic acid (TFA) for Boc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
(4R)-1-Boc-4-Methyl-D-proline has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound is utilized in the study of protein structure and function.
Medicine: It serves as a building block for the development of pharmaceuticals and therapeutic agents.
Industry: The compound is employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (4R)-1-Boc-4-Methyl-D-proline involves its incorporation into peptides and proteins, where it influences their structure and function. The Boc protecting group provides stability during synthesis, allowing for selective reactions at other functional groups. Upon deprotection, the compound can participate in various biochemical pathways, interacting with molecular targets such as enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
(4S)-1-Boc-4-Methyl-D-proline: This is the stereoisomer of (4R)-1-Boc-4-Methyl-D-proline, differing only in the configuration at the 4-position.
(4R)-1-Boc-4-Ethyl-D-proline: Similar structure but with an ethyl group instead of a methyl group at the 4-position.
(4R)-1-Boc-4-Phenyl-D-proline: Contains a phenyl group at the 4-position, offering different chemical properties.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the Boc protecting group, which makes it particularly useful in peptide synthesis. Its methyl group at the 4-position also imparts distinct chemical reactivity compared to other proline derivatives.
Properties
IUPAC Name |
(2R,4R)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-7-5-8(9(13)14)12(6-7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKSXPYZNXUHEZ-HTQZYQBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](N(C1)C(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650264 | |
Record name | (4R)-1-(tert-Butoxycarbonyl)-4-methyl-D-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871727-77-4 | |
Record name | (4R)-1-(tert-Butoxycarbonyl)-4-methyl-D-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 871727-77-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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